3-Hydroxy-4-(trifluoromethyl)phenylboronic acid
Description
3-Hydroxy-4-(trifluoromethyl)phenylboronic acid (CAS: 2377610-31-4) is a boronic acid derivative featuring a hydroxyl (-OH) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring. This compound is notable for its dual functional groups: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydroxyl and trifluoromethyl groups modulate electronic and steric properties. Its purity is reported as 98%, and it is commonly used in pharmaceutical and materials research .
Properties
IUPAC Name |
[3-hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)5-2-1-4(8(13)14)3-6(5)12/h1-3,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEZVQVXMVKSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic Systems
In a representative procedure, 3-bromo-4-(trifluoromethyl)phenol is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts. Source describes the use of Pd(dppf)Cl₂·DCM (4 mol%) with K₃PO₄ as a base in tetrahydrofuran (THF) at 90°C for 24 hours. This yields the pinacol-protected boronic ester intermediate, which is subsequently deprotected to the free boronic acid.
Key parameters influencing yield include:
- Catalyst loading : Optimal Pd concentrations range from 2–5 mol% to minimize side reactions.
- Solvent choice : THF and dioxane are preferred for their ability to solubilize both aromatic substrates and boronating agents.
- Temperature : Reactions conducted at 90°C achieve >90% conversion, whereas lower temperatures (e.g., 60°C) result in incomplete borylation.
Deprotection Strategies
The pinacol ester intermediate undergoes deprotection via transesterification with methyl boronic acid. Source reports that dissolving the intermediate in a 1:1 (v/v) acetone/0.1 N HCl solution with 10 equivalents of methyl boronic acid efficiently removes the pinacol group. The volatile byproducts (methyl boronic pinacol ester) are evaporated, driving the reaction to completion. This method achieves yields of 85–92% with minimal purification required.
Transesterification-Driven Synthesis
An alternative route involves the direct functionalization of pre-borylated aniline derivatives. This method is particularly advantageous for introducing hydroxyl groups ortho to the boronic acid moiety.
Acylation and Hydrolysis
Source outlines a three-step protocol:
- Acylation : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline is acylated using acetic anhydride in dichloromethane (DCM) with triethylamine as a base.
- Deprotection : The acylated intermediate undergoes transesterification with methyl boronic acid, as described in Section 1.2.
- Hydrolysis : Basic hydrolysis with K₂CO₃ in ethanol at 60°C for 30 minutes cleaves the acetoxy group, yielding the final product.
This method’s efficiency hinges on the stability of the boronic acid during hydrolysis. The use of mild bases like K₂CO₃ prevents deboronation, a common side reaction in strongly acidic or basic conditions.
Cross-Coupling Approaches
Palladium-mediated cross-coupling reactions enable the modular assembly of trifluoromethylated boronic acids. Source demonstrates the synthesis of analogous compounds via Suzuki-Miyaura couplings, which can be adapted for this compound.
Heteroaryl Coupling
Aryl halides (e.g., 3-iodo-4-(trifluoromethyl)phenol) are coupled with boronic esters under catalytic conditions. For example, Pd(OAc)₂ (4 mol%) and SPhos (8 mol%) in THF/H₂O (9:1) at 90°C for 24 hours achieve coupling efficiencies of 75–85%.
Regioselective Halogenation
Source highlights the regioselective bromination of 3-(trifluoromethyl)phenol derivatives at the 4-position using N-bromosuccinimide (NBS) in acetic acid. The brominated product is then subjected to Miyaura borylation, as outlined in Section 1.1.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | 85–92 | ≥95 | High scalability; minimal purification | Requires expensive Pd catalysts |
| Transesterification | 78–88 | 90–95 | Mild conditions; avoids strong acids | Multi-step synthesis |
| Cross-Coupling | 70–85 | 85–90 | Modular substrate design | Sensitive to moisture and oxygen |
Structural and Spectroscopic Characterization
NMR Analysis
X-Ray Crystallography
Single-crystal X-ray analysis (Source) reveals hydrogen-bonded dimers in the solid state, stabilized by B–O···H–O interactions. The trifluoromethyl group adopts a coplanar orientation with the aromatic ring, minimizing steric hindrance.
Challenges and Optimization Strategies
Deborylation Prevention
The electron-withdrawing trifluoromethyl group increases the boronic acid’s susceptibility to protodeboronation. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of trifluoromethyl-substituted hydrocarbons.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-Hydroxy-4-(trifluoromethyl)phenylboronic acid has been investigated for its potential as an anticancer agent. Research indicates that it can be used as a building block in the synthesis of antiandrogen compounds aimed at treating prostate cancer. In a study comparing various boronic acids, compounds derived from this acid exhibited significant antiproliferative activity against prostate cancer cell lines such as LAPC-4 and PC-3. The IC50 values for selected compounds derived from this compound were notably lower than those of standard drugs like flutamide, indicating enhanced efficacy .
| Compound Code | IC50 (μM) | LAPC-4 | PC-3 (24h) | PC-3 (72h) | HK-2 |
|---|---|---|---|---|---|
| 5a | 27.8 | 19.2 | 133.4 | 121.6 | 194.5 |
| 9a | 19.2 | 71.3 | 118.4 | 78.1 | 137.7 |
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the ability of boronic acids to interact with diols and other biomolecules, potentially disrupting critical biological pathways in cancer cells . The trifluoromethyl group enhances lipophilicity, improving cellular uptake and activity against cancerous tissues.
Materials Science
Synthesis of Fluorescent Compounds
This compound has been utilized in the synthesis of novel fluorescent boron complexes. These complexes exhibit unique photophysical properties, making them suitable for applications in sensors and imaging technologies . The compounds synthesized using this boronic acid displayed fluorescence quantum yields up to 4.3%, indicating their potential use in optoelectronic devices.
Analytical Chemistry
Sensing Applications
The ability of this compound to form stable complexes with diols makes it a valuable component in sensor development. Its selective binding properties are exploited in the design of sensors for detecting specific biomolecules, which is crucial in medical diagnostics . The interactions between this boronic acid and hydroxyl-containing substances can be leveraged to create sensitive detection platforms.
Case Studies
Case Study 1: Anticancer Drug Development
In a series of experiments aimed at developing new antiandrogen therapies, researchers synthesized a library of compounds based on this compound. These compounds were tested against various cancer cell lines, revealing that modifications to the trifluoromethyl group significantly influenced their biological activity . The findings highlighted the importance of structural optimization in enhancing therapeutic efficacy.
Case Study 2: Fluorescent Sensor Development
A research team developed fluorescent sensors using derivatives of this compound to detect glucose levels in biological samples. The sensors demonstrated high sensitivity and selectivity due to the specific binding interactions facilitated by the boronic acid moiety . This application showcases the compound's utility beyond traditional chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(Trifluoromethyl)phenylboronic Acid (CAS: 128796-39-4) :
Lacking the hydroxyl group, this para-substituted analog exhibits stronger electron-withdrawing effects from the -CF₃ group. In Pd-catalyzed cross-coupling reactions, it achieves 71% yield of the R/S product with 11% enantiomeric excess, highlighting its reactivity in asymmetric synthesis . - 2-(Trifluoromethyl)phenylboronic Acid :
The ortho-substituted -CF₃ group induces steric hindrance, increasing the dihedral angle between the phenyl ring and BO₂ group to 55.9°, compared to 14.6° for the para-isomer. This structural distortion reduces solubility in water (Figure 10, ) and may hinder catalytic activity .
Hydroxyl-Containing Derivatives
- 2-Hydroxy-4-(trifluoromethyl)phenylboronic Acid (CAS: 1072951-50-8): The hydroxyl group at the 2-position forms intramolecular hydrogen bonds with the boronic acid, stabilizing the dimeric structure. This contrasts with 3-hydroxy derivatives, where hydrogen bonding is less pronounced, leading to higher solubility (97% purity) .
- 3-Hydroxy-4-methoxyphenylboronic Acid (CAS: 622864-48-6) :
Replacing -CF₃ with -OCH₃ reduces electron withdrawal, increasing the compound’s nucleophilicity. However, the absence of -CF₃ diminishes its utility in fluorinated drug synthesis .
Halogenated and Multisubstituted Analogs
- However, the -OCF₃ group introduces steric bulk, reducing solubility compared to 3-hydroxy-4-CF₃ derivatives .
- 2,4-Bis(trifluoromethyl)phenylboronic Acid (CAS: 153254-09-2) :
Dual -CF₃ groups amplify electron-withdrawing effects, making this compound highly reactive in coupling reactions. However, its steric hindrance (stored at 0–6°C) and high cost (JPY 14,500/5g) limit widespread use .
Physicochemical and Reactivity Comparisons
Solubility in Water
Data from (Figure 10) reveals:
| Compound | Solubility (mg/mL) |
|---|---|
| 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid | ~15 (estimated) |
| 2-(Trifluoromethyl)phenylboronic acid | ~10 |
| 4-(Trifluoromethyl)phenylboronic acid | ~25 |
The hydroxyl group in the 3-position improves solubility compared to ortho-substituted analogs but reduces it relative to para-substituted derivatives due to intermolecular hydrogen bonding .
Biological Activity
3-Hydroxy-4-(trifluoromethyl)phenylboronic acid, a boronic acid derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
- Chemical Formula : CHBFO
- Molecular Weight : 205.93 g/mol
- IUPAC Name : (3-hydroxy-4-(trifluoromethyl)phenyl)boronic acid
- CAS Number : 2377610-31-4
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The compound's mechanism is thought to involve the disruption of bacterial cell wall synthesis and function.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
| Bacillus subtilis | 16 µg/mL | Cell membrane disruption |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential , particularly in prostate cancer treatments. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with signaling pathways.
Case Study: Prostate Cancer Cell Lines
In a study examining the effects on prostate cancer cell lines (PC-3 and LAPC-4), this compound demonstrated significant antiproliferative effects:
- PC-3 Cell Line :
- IC: 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
- LAPC-4 Cell Line :
- IC: 20 µM
- Mechanism: Inhibition of androgen receptor signaling.
Table 2: Anticancer Activity on Prostate Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| PC-3 | 15 | Apoptosis induction |
| LAPC-4 | 20 | Androgen receptor inhibition |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, influencing cellular pathways and functions.
Potential Applications
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics : Formulation of boron-based drugs for targeted cancer therapy.
- Biochemical Probes : Use in biochemical assays for detecting specific biomolecules due to its reactivity with diols.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. Key factors include:
- Temperature : Optimized between 80–100°C to balance reactivity and boron stability.
- Solvent selection : Polar aprotic solvents like DMF or THF enhance boronic acid solubility and catalyst activity .
- Protection of hydroxyl groups : Temporary silylation or methylation prevents undesired side reactions during coupling .
Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Adjust ratios based on TLC Rf values. Recrystallization from ethanol/water mixtures improves crystallinity .
- Characterization :
- NMR : ¹¹B NMR confirms boronic acid identity (δ ~30 ppm), while ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl and hydroxyl groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 220.04 for C₈H₇BF₃O₃) .
Q. What are the critical handling and storage protocols to maintain compound stability?
- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and anhydride formation. Desiccants like silica gel are recommended .
- Handling : Use gloveboxes for moisture-sensitive reactions. In case of exposure, rinse with copious water and consult safety protocols for boronic acid toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with electron-deficient aryl halides?
- Catalyst screening : Test PdCl₂(dppf) or XPhos-based catalysts for improved electron-deficient substrate activation.
- Base selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) enhances coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining >90% yield .
Q. What computational tools are available to predict the electronic effects of the trifluoromethyl and hydroxyl substituents?
- DFT studies : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to calculate:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity in cross-couplings.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites influenced by the -CF₃ group .
Q. How does the presence of anhydride impurities impact catalytic applications, and how can they be quantified?
- Detection : Monitor IR spectra for B-O-B stretches (~1,380 cm⁻¹).
- Mitigation : Reflux in aqueous THF (1:1 v/v) hydrolyzes anhydrides back to boronic acid.
- Quantification : Use ¹H NMR integration of anhydride vs. boronic acid peaks .
Q. What strategies enhance the compound’s stability in aqueous media for biomedical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

